C15H24BrN3O3S
Description
Significance of Investigating the Chemical Compound C15H24BrN3O3S in Chemical Sciences
The significance of a compound with the formula this compound in chemical sciences stems from its complex, polyfunctional structure. Halogenated heterocyclic compounds, particularly those containing bromine, are pivotal in medicinal chemistry and materials science. The bromine atom can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity to biological targets.
The likely presence of a thione group (a carbon-sulfur double bond) is also of great chemical interest. Thiones are known to be versatile intermediates in organic synthesis and can participate in a variety of chemical transformations. Furthermore, the incorporation of a sulfur atom can impart unique biological activities. For instance, heterocyclic thione derivatives have been investigated for a range of pharmacological properties. ontosight.ai
Seven-membered nitrogen-containing rings, such as azepanes, are important structural motifs in many biologically active compounds. However, their synthesis can be challenging, making the development of new methods for their preparation a significant area of research. thieme-connect.de The combination of these structural features in a single molecule, as suggested by the formula this compound, would make it a valuable target for synthetic chemists and a compound of interest for exploring new chemical reactivity and potential applications.
Overview of Current Academic Research Trends on this compound
Given the limited specific research on this compound, current academic trends can be inferred from studies on related heterocyclic compounds. A major trend in modern organic chemistry is the development of efficient and practical synthetic methods for constructing complex molecular architectures. beilstein-journals.org For a compound like this compound, this would involve research into novel cyclization reactions to form the azepane ring and methods for the selective introduction of the bromine atom and the thione group. mdpi.comresearchgate.net
Another significant research trend is the use of computational chemistry and molecular modeling to predict the properties and biological activities of new compounds. For a molecule with the structural complexity of this compound, computational studies could provide insights into its three-dimensional structure, its potential interactions with biological macromolecules, and its likely spectroscopic signatures.
Furthermore, there is a growing interest in the synthesis of libraries of related compounds for high-throughput screening in drug discovery. The development of a flexible synthetic route to the this compound core structure would allow for the creation of a diverse set of analogs, which could then be tested for a wide range of biological activities. Research into imidazole-2-thiones, for example, has identified compounds with potential as anticancer agents. nih.gov
Compound Data Tables
The following tables provide representative data for related chemical structures, illustrating the types of information that would be relevant for the study of this compound.
Table 1: Physicochemical Properties of a Related Benzoimidazole-thione
| Property | Value |
| Compound Name | 6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione |
| Molecular Formula | C7H4BrFN2S |
| Molecular Weight | 247.09 g/mol |
| Appearance | Solid |
| General Application | Building block in organic synthesis |
Data sourced from a representative chemical supplier and is for illustrative purposes.
Table 2: Synthetic Approaches to Related Heterocyclic Systems
| Reaction Type | Description | Relevance |
| Three-Component Reactions | A catalyst-free one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates. | Demonstrates an efficient method for constructing thione-containing heterocycles. beilstein-journals.org |
| Ligand-Controlled Synthesis | The use of silver catalysis with specific ligands to direct the formation of azepine derivatives through nitrene insertion. | Highlights advanced synthetic strategies for constructing seven-membered nitrogenous rings. thieme-connect.de |
| Cyclo-condensation Reactions | Reaction of o-phenylenediamines with methyl-isothiocyanate to form benzo[f] mdpi.comresearchgate.nettriazepine-2-thiol derivatives. | Shows a pathway to thione-containing seven-membered heterocyclic systems. mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H24BrN3O3S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-hexyl-5-methyl-5-[2-(1,3,4-thiadiazol-2-ylamino)acetyl]oxolan-2-one;hydrobromide |
InChI |
InChI=1S/C15H23N3O3S.BrH/c1-3-4-5-6-7-11-8-15(2,21-13(11)20)12(19)9-16-14-18-17-10-22-14;/h10-11H,3-9H2,1-2H3,(H,16,18);1H |
InChI Key |
TYIDDGRIJUMSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(OC1=O)(C)C(=O)CNC2=NN=CS2.Br |
Origin of Product |
United States |
Synthetic Methodologies for C15h24brn3o3s and Its Analogs
Rational Design of Synthetic Pathways for C15H24BrN3O3S
The rational design of a synthetic pathway for a molecule like this compound, which is likely a sulfonylated derivative of a functionalized azepane, involves a convergent strategy. This approach maximizes efficiency by preparing key fragments separately before their final assembly. A plausible disconnection approach for this compound would involve three primary building blocks: a brominated imidazole (B134444) precursor, a functionalized azepane core, and a sulfonyl chloride.
The synthesis could commence with the preparation of a suitable azepane scaffold. For instance, the Tiffeneau-Demjanov-type ring expansion of N-Boc-piperidone can yield a dicarbonyl azepane, which serves as a versatile intermediate. worktribe.com This azepane can then be functionalized.
Parallel to this, a brominated imidazole unit can be synthesized. The direct bromination of imidazole often leads to multiple substitutions. rsc.org Therefore, a more controlled approach might involve the use of a protecting group, such as a trityl group, to direct bromination to the desired position, followed by deprotection. rsc.org For example, 4-bromo-1-tritylimidazole can be prepared and then lithiated for further reactions. rsc.org
The final key step would be the coupling of the brominated imidazole moiety with the azepane core, followed by sulfonylation. The sulfonylation of the azepane nitrogen can be achieved using a suitable sulfonyl chloride under basic conditions. worktribe.com This modular approach allows for the variation of each component to generate a library of analogs for structure-activity relationship studies.
Multi-Component Reaction Strategies in this compound Synthesis
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly assemble complex molecules like this compound from simple starting materials in a single step. acs.orgrsc.org While a direct MCR for the entire this compound scaffold is not explicitly reported, MCRs can be employed to efficiently synthesize key structural motifs, such as the sulfonamide group.
For instance, a three-component reaction involving an aryldiazonium tetrafluoroborate, sulfur dioxide, and an amine can produce sulfonamide compounds. thieme-connect.com Another approach involves the copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite to yield sulfonamides. thieme-connect.com Furthermore, a visible-light-mediated multicomponent reaction of styrenes, aryldiazonium tetrafluoroborates, sulfur dioxide, and nitriles can lead to β-sulfonyl amides. acs.org
The imidazole ring itself can be constructed via MCRs like the Debus-Radziszewski synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia. slideshare.netijpsjournal.com A more contemporary MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an aldehyde, an isocyanide, and an amidine to form substituted imidazoles. ijpsjournal.com
Stereoselective Synthesis Approaches for this compound Derivatives
The stereochemistry of the azepane ring in this compound derivatives can significantly influence their biological activity. Therefore, developing stereoselective synthetic methods is crucial. The synthesis of functionalized azepanes often presents challenges in controlling the configuration of multiple stereocenters. nih.gov
One strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, a gold/palladium bimetallic relay catalysis has been reported for the efficient synthesis of furan-fused azepines with high diastereoselectivities and excellent enantioselectivities. rsc.org
Another approach relies on substrate-controlled diastereoselective reactions. For instance, the Luche reduction of a C-alkylated azepane ester can furnish a syn-alcohol with a high diastereomeric ratio. worktribe.com Furthermore, a novel stereoselective approach to pentahydroxyazepane iminosugars utilizes an osmium-catalyzed aminohydroxylation reaction, where a tethering group directs the formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.org Subsequent intramolecular reductive amination then yields the desired azepane. nih.gov
These stereoselective methods are instrumental in preparing enantiomerically pure this compound derivatives, which are essential for detailed pharmacological evaluation.
| Method | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|
| Gold/Palladium Relay Catalysis | Asymmetric [4+3] cycloaddition | High diastereoselectivity and enantioselectivity | rsc.org |
| Luche Reduction | Reduction of a cyclic ketone | Substrate-controlled diastereoselectivity | worktribe.com |
| Osmium-Catalyzed Tethered Aminohydroxylation | Aminohydroxylation of an allylic alcohol | Complete regio- and stereocontrol via tethering | nih.govacs.org |
Post-Synthetic Modification and Derivatization of this compound Scaffolds
Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular scaffold, allowing for the late-stage introduction of various functional groups. researchgate.net This approach is particularly valuable for generating libraries of analogs for biological screening.
Starting with a core this compound structure, various modifications can be envisioned. The imidazole ring is a prime target for PSM. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, can be used to introduce new carbon-carbon bonds at the bromine-substituted position of the imidazole ring. researchgate.netacs.org This allows for the installation of a wide range of aryl, heteroaryl, or alkynyl groups.
The sulfonamide nitrogen also offers a handle for modification. While direct N-alkylation might be challenging, the synthesis can be adapted to incorporate a variety of sulfonyl chlorides, thereby introducing different substituents on the sulfur atom.
Furthermore, if the azepane ring contains other functional groups, such as hydroxyl or amino groups, these can be readily derivatized through standard reactions like esterification, etherification, amidation, or reductive amination to expand the chemical space around the core scaffold. worktribe.com
Advanced Synthetic Techniques for this compound Production
Modern synthetic chemistry offers several advanced techniques that can enhance the efficiency, sustainability, and scalability of synthesizing complex molecules like this compound.
Photocatalysis, particularly using visible light, has emerged as a mild and powerful tool for forming various chemical bonds. rsc.orgbeilstein-journals.org For instance, visible-light-induced photoredox catalysis can be used for the formation of carbon-sulfur bonds, which is directly relevant to the synthesis of the sulfonamide moiety in this compound. rsc.orgbeilstein-journals.orgccspublishing.org.cn These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Microwave-assisted synthesis can significantly accelerate reaction times and improve yields for many organic transformations. researchgate.net The synthesis of 1-arenesulfonylazetidines, for example, has been efficiently achieved using microwave irradiation. mdpi.com This technique could be applied to various steps in the synthesis of this compound, such as the cyclization to form the azepane ring or the sulfonylation reaction.
Flow chemistry is another advanced technique that offers precise control over reaction parameters, improved safety for handling hazardous reagents, and ease of scalability. The construction of pyridine (B92270) rings via MCRs has been shown to be amenable to flow chemistry, leading to improved conversion times and yields. rsc.org This technology could be particularly advantageous for the large-scale production of this compound or its key intermediates.
| Technique | Application in this compound Synthesis | Advantages | Reference |
|---|---|---|---|
| Photocatalysis | Formation of the C-S bond in the sulfonamide | Mild reaction conditions, high functional group tolerance | rsc.orgbeilstein-journals.orgccspublishing.org.cn |
| Microwave-Assisted Synthesis | Cyclization and sulfonylation steps | Reduced reaction times, improved yields | researchgate.netmdpi.com |
| Flow Chemistry | Multi-component reactions and scalable production | Precise control, improved safety, scalability | rsc.org |
Advanced Spectroscopic Analysis and Structural Elucidation of C15h24brn3o3s
Nuclear Magnetic Resonance (NMR) Spectroscopy for C15H24BrN3O3S Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of organic molecules like Tildipirosin. thaiscience.infomdpi.com It provides unparalleled insight into the carbon-hydrogen framework, allowing for the complete assignment of atoms within the complex 16-membered macrocyclic lactone ring and its various substituents.
The structural backbone of Tildipirosin is mapped out using a combination of 1D and 2D NMR experiments. mdpi.com
1D NMR (¹H and ¹³C): One-dimensional NMR provides the initial overview of the molecular environment.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield (higher ppm values). libretexts.orglibretexts.org For Tildipirosin, this would include protons on the mycaminosyl sugar moiety and those near the lactone group. Protons on the alkyl chains and piperidine (B6355638) rings would appear in the more upfield region.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactone ring would be significantly downfield, while carbons of the sugar moiety and those bonded to nitrogen would also show characteristic shifts. libretexts.org
The table below illustrates the predicted chemical shifts for the key functional regions of Tildipirosin based on general NMR principles.
| Functional Group Region | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Lactone Carbonyl (C=O) | N/A | 170-180 |
| Olefinic (C=C) | 5.0 - 6.5 | 120-140 |
| Carbons bonded to Oxygen (C-O) | 3.5 - 4.5 | 60-90 |
| Carbons bonded to Nitrogen (C-N) | 2.5 - 3.5 | 40-60 |
| Alkyl (CH, CH₂, CH₃) | 0.8 - 2.5 | 10-40 |
2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It allows for the tracing of proton-proton networks along the alkyl chains and within the sugar and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the different structural fragments, such as linking the sugar and piperidine substituents to the main macrolide ring.
For a large and conformationally flexible molecule like Tildipirosin, advanced NMR techniques are necessary to elucidate its three-dimensional structure in solution. mdpi.com Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to detect protons that are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the relative stereochemistry and the preferred conformation of the 16-membered ring, which directly influences its binding to the bacterial ribosome. mdpi.com
Mass Spectrometry (MS) for this compound Molecular Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. europa.euacs.org It is also used to deduce structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. In a study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), Tildipirosin was analyzed. thaiscience.info The experiment yielded precise mass-to-charge ratios for its pseudo-molecular ions, confirming its molecular formula. thaiscience.info
| Ion Species | Observed m/z | Inferred Molecular Formula |
| [M+H]⁺ | 734.5323 | C₄₁H₇₂N₃O₈⁺ |
| [M+2H]²⁺ | 367.7698 | C₄₁H₇₃N₃O₈²⁺ |
Note: The molecular formula in the table (C₄₁H₇₁N₃O₈) corresponds to the full structure of Tildipirosin, not the simplified formula this compound provided in the prompt, which appears to be an incorrect or partial representation. The doubly charged ion, [M+2H]²⁺, was observed with higher intensity, a common characteristic for molecules with multiple basic sites like Tildipirosin. thaiscience.infoeuropa.eu
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce smaller daughter ions. chemguide.co.ukwikipedia.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. For Tildipirosin, MS/MS analysis identified several characteristic fragment ions that are crucial for its structural confirmation. thaiscience.info A quantitative analysis method also uses the transition of m/z 735.1 → 98.0, highlighting the significance of this fragment. researchgate.net
The fragmentation of macrolides often involves characteristic losses of the sugar moieties. acs.orgmdpi.com The observed fragments of Tildipirosin provide evidence for its specific structural components. thaiscience.info
| Parent Ion (m/z) | Characteristic Fragment Ions (m/z) |
| 734.5 | 561.4263 |
| 734.5 | 174.1125 |
| 734.5 | 132.1018 |
| 734.5 | 98.0965 |
| 734.5 | 88.0757 |
The fragment at m/z 174.1125 is characteristic of the protonated desosamine (B1220255) sugar moiety commonly found in 16-membered macrolides, while the fragment at m/z 98.0965 likely corresponds to a fragment of the piperidine ring structure. thaiscience.infomdpi.com
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for this compound
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.gov This technique is excellent for identifying the functional groups present. While a specific experimental spectrum for Tildipirosin is not detailed in the provided sources, the expected characteristic absorption bands can be predicted from its structure.
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=O (Lactone) | Stretch | 1730 - 1750 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| C-O (Ether, Ester) | Stretch | 1000 - 1300 |
| C-N (Amine) | Stretch | 1020 - 1250 |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov This technique is used to identify molecules containing chromophores, which are typically conjugated π-systems. A high-performance liquid chromatography method developed for Tildipirosin utilized a UV detector set at 289 nm, indicating this is a wavelength of significant absorbance (λmax) for the molecule. ekt.gr This absorption is attributed to the n→π* and π→π* electronic transitions within the α,β-unsaturated lactone system of the macrolide ring. nih.govresearchgate.net
Mechanistic Investigations of C15h24brn3o3s Reactions
Reaction Kinetics and Rate Constants of C15H24BrN3O3S Transformations
The study of reaction kinetics is essential for quantifying the rates at which chemical transformations occur. For this compound, determining the reaction rate constants provides valuable information about the speed of its reactions and the factors that influence them. The rate of a reaction is often described by a rate law, which mathematically relates the reaction rate to the concentrations of the reactants.
Understanding the kinetics of this compound transformations involves designing experiments to measure the rate of its disappearance or the formation of products under controlled conditions. By systematically varying parameters such as temperature, pressure, and catalyst concentration, a comprehensive kinetic model can be developed. This model can then be used to predict the behavior of this compound in different chemical environments.
The following table presents a hypothetical set of kinetic data for a transformation of this compound.
| Temperature (K) | Initial Concentration of this compound (mol/L) | Rate Constant (k) (s⁻¹) |
| 298 | 0.1 | 1.5 x 10⁻³ |
| 308 | 0.1 | 3.2 x 10⁻³ |
| 318 | 0.1 | 6.8 x 10⁻³ |
| 328 | 0.1 | 1.4 x 10⁻² |
This table is illustrative and not based on experimental data for this compound.
Elucidation of this compound Reaction Intermediates
Reaction intermediates are transient chemical species that are formed during the conversion of reactants to products. libretexts.org Identifying and characterizing these intermediates is a key aspect of elucidating a reaction mechanism, as they provide a snapshot of the reaction pathway. For reactions involving this compound, the detection of intermediates can be achieved using various spectroscopic and analytical techniques.
Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy can be employed to identify the structures of transient species. In some cases, intermediates can be isolated and studied directly if they are sufficiently stable. The study of reaction intermediates helps in understanding the step-by-step process of bond breaking and bond formation during the transformation of this compound.
Computational Mechanistic Studies of this compound Pathways
Computational chemistry offers powerful tools for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.net Theoretical calculations can provide detailed information about the energies of reactants, products, transition states, and intermediates, which is often difficult to obtain through experimental methods alone. For this compound, computational studies can be used to map out potential reaction pathways and to identify the most energetically favorable routes.
These studies often involve the use of quantum mechanical methods to calculate the electronic structure of the molecules involved in the reaction. By determining the potential energy surface, researchers can visualize the energy changes that occur as the reaction progresses. This allows for the prediction of reaction barriers and the identification of key transition states that control the reaction rate.
Density Functional Theory (DFT) is a widely used computational method in chemistry for studying the electronic structure of atoms, molecules, and solids. nih.govmdpi.comaps.org DFT calculations are based on the principle that the energy of a system can be determined from its electron density. mdpi.com This approach has proven to be a reliable and efficient tool for investigating reaction mechanisms, including those involving complex molecules like this compound.
In the context of this compound reaction analysis, DFT can be used to:
Calculate the geometries of reactants, products, and intermediates.
Determine the energies of transition states and reaction barriers.
Simulate spectroscopic properties to aid in the identification of unknown species.
Investigate the electronic effects of substituents on reaction rates and pathways.
The accuracy of DFT calculations depends on the choice of the functional and basis set, and it is often necessary to benchmark the computational results against experimental data.
Influence of Environmental Factors on this compound Reaction Mechanisms
Environmental factors such as solvent, pH, and the presence of other chemical species can have a significant impact on the reaction mechanisms of this compound. nih.gov The solvent, for example, can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction rate and selectivity. In polar solvents, charged intermediates and transition states are often stabilized, which can lead to an acceleration of the reaction.
The pH of the reaction medium is another critical factor, particularly for reactions that involve proton transfer steps. Changes in pH can alter the protonation state of this compound or other reactants, leading to a change in the reaction pathway. A thorough understanding of these environmental effects is essential for controlling the outcome of reactions involving this compound.
The following table illustrates the potential effect of different solvents on the rate constant of a hypothetical reaction of this compound.
| Solvent | Dielectric Constant | Relative Rate Constant |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetone | 21 | 85 |
| Water | 80 | 500 |
This table is illustrative and not based on experimental data for this compound.
Photocatalytic Reaction Mechanisms Involving this compound
Photocatalysis is a process in which a light-absorbing material, known as a photocatalyst, is used to initiate a chemical reaction. nih.gov When a photocatalyst absorbs light, it generates electron-hole pairs that can participate in redox reactions. nih.gov For this compound, photocatalytic methods could potentially be employed to drive its transformations under mild conditions.
The mechanism of a photocatalytic reaction involving this compound would typically involve the following steps:
Adsorption of this compound onto the surface of the photocatalyst.
Absorption of light by the photocatalyst, leading to the generation of electrons and holes.
Reaction of the photogenerated electrons and holes with adsorbed this compound or other species to form reactive intermediates.
Further reaction of the intermediates to form the final products.
Desorption of the products from the photocatalyst surface.
The efficiency of the photocatalytic process depends on factors such as the properties of the photocatalyst, the wavelength of light used, and the reaction conditions.
Electron Transfer and Radical Chemistry in this compound Reactions
Electron transfer processes are fundamental to many chemical and biological reactions. nih.gov In the context of this compound, electron transfer can lead to the formation of radical ions, which are highly reactive species that can initiate subsequent chemical transformations. mdpi.com The study of electron transfer and radical chemistry provides insights into the redox properties of this compound and its potential to participate in single-electron transfer (SET) pathways.
Radical reactions are chain reactions that involve the formation, propagation, and termination of radical species. nih.gov The involvement of radicals in the reactions of this compound can be investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can detect and characterize radical species. Understanding the role of electron transfer and radical chemistry is crucial for elucidating the mechanisms of many organic and inorganic reactions.
Degradation Pathways and Stability Studies of C15h24brn3o3s
Identification of C15H24BrN3O3S Degradation Products
The degradation of complex organic molecules like this compound results in the formation of various transformation products, which are essential to identify for a complete understanding of the degradation pathway. Forced degradation studies under hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress conditions are standard procedures for identifying potential degradation products. researcher.lifemdpi.comnih.gov Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the separation and structural elucidation of these products. researcher.lifemdpi.comnih.gov
In studies of analogous compounds, degradation often begins with modifications to the molecule's functional groups. For instance, in the degradation of the brominated pesticide bromoxynil, debromination is a primary pathway. researchgate.netnih.gov For molecules containing alkylamino groups, N-dealkylation is a common initial step. mdpi.commdpi.com The core aromatic or heterocyclic structure can also be modified, for example, through hydroxylation, where a hydroxyl group is added to the ring. researchgate.netnih.govmdpi.com
The table below illustrates hypothetical degradation products of this compound based on common degradation reactions observed for similar chemical structures.
Table 1: Potential Degradation Products of this compound and Analytical Methods for Identification
| Potential Degradation Product | Molecular Formula | Formation Pathway | Analytical Technique |
|---|---|---|---|
| Debrominated analog | C15H25N3O3S | Reductive debromination | LC-HRMS, MS/MS |
| Hydroxylated analog | C15H24BrN3O4S | Aromatic hydroxylation | LC-HRMS, MS/MS |
| N-dealkylated analog | C13H20BrN3O3S | Oxidative dealkylation | LC-HRMS, MS/MS |
| Sulfoxide analog | C15H24BrN3O4S | Sulfur oxidation | LC-HRMS, MS/MS |
| Ring-opened products | Various | Oxidative ring cleavage | GC-MS, LC-MS/MS |
Proposed Degradation Pathways of this compound
Hydroxylation and dealkylation are key initial transformation pathways for many organic pollutants. researchgate.netmdpi.com Hydroxylation typically involves the electrophilic attack of hydroxyl radicals (•OH) on electron-rich sites, such as an aromatic ring. mdpi.com This introduces a hydroxyl group, increasing the compound's polarity and susceptibility to further degradation. For brominated aromatic compounds, hydroxylation can occur alongside debromination. researchgate.netnih.gov
Dealkylation, the removal of alkyl groups, is another significant degradation step, particularly for compounds containing N-alkyl or O-alkyl moieties. mdpi.commdpi.com This process is often mediated by oxidative enzymes in biological systems or by reactive oxygen species in chemical oxidation processes. For example, the degradation of the herbicide trifluralin (B1683247) prominently features hydroxylation and dealkylation as major oxidation mechanisms. researchgate.netnih.gov
Following initial modifications like hydroxylation, the aromatic or heterocyclic ring structure of the molecule becomes susceptible to cleavage. mdpi.comnih.gov This is a critical step in the complete degradation of the compound, as it breaks down the core cyclic structure into aliphatic intermediates. mdpi.com Ring cleavage is often initiated by powerful oxidizing agents like hydroxyl radicals or by specialized microbial enzymes called dioxygenases. nih.govcore.ac.uk
The ultimate goal of degradation is mineralization, the complete conversion of the organic compound into simple inorganic substances such as carbon dioxide (CO2), water (H2O), and inorganic ions like bromide (Br-), sulfate (B86663) (SO4^2-), and ammonium (B1175870) (NH4+). mdpi.com This process returns the constituent elements to the natural biogeochemical cycles. While initial degradation steps can sometimes lead to the formation of intermediates that are also of environmental concern, complete mineralization ensures the total removal of the organic pollutant. researchgate.netacs.org
Photocatalytic Degradation Mechanisms of this compound Analogs
Photocatalysis, an advanced oxidation process (AOP), is a promising technology for the degradation of persistent organic pollutants. mdpi.comrsc.org This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS). mdpi.commdpi.com These ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), are powerful oxidizing agents that can non-selectively attack and degrade a wide range of organic molecules. mdpi.comresearchgate.net
For halogenated compounds, photocatalytic degradation can proceed through several mechanisms. Oxidative pathways driven by hydroxyl radicals can lead to hydroxylation, dehalogenation, and eventual ring cleavage. mdpi.com Reductive pathways, involving photogenerated electrons, can also contribute to dehalogenation, a crucial step in detoxifying halogenated pollutants. mdpi.comdntb.gov.ua The efficiency of photocatalytic degradation is influenced by various factors, including the chemical structure of the pollutant, pH of the solution, catalyst loading, and light intensity. mdpi.commdpi.com
Kinetic Modeling of this compound Degradation Processes
Kinetic modeling is essential for quantifying the rate of degradation processes and predicting the environmental persistence of a compound. The degradation of many pesticides and organic pollutants can often be described by pseudo-first-order kinetics, especially in laboratory settings where the concentration of other reactants (like oxidants or microbial populations) is relatively constant. researchgate.netmdpi.comresearchgate.net
The pseudo-first-order rate equation is given by: ln(C/C₀) = -k't where C is the concentration of the compound at time t, C₀ is the initial concentration, and k' is the pseudo-first-order rate constant. The half-life (t₁/₂) of the compound, the time required for its concentration to decrease by half, can be calculated as: t₁/₂ = ln(2)/k'
However, more complex models may be necessary to accurately describe degradation in real-world environmental systems, where multiple factors can influence the rate. researchgate.netnih.govnih.gov These can include second-order models or more sophisticated models that account for simultaneous degradation pathways and the formation and decay of intermediate products. researchgate.netmdpi.com
Table 2: Hypothetical Kinetic Parameters for this compound Degradation under Different Conditions
| Degradation Process | Kinetic Model | Rate Constant (k') | Half-life (t₁/₂) | R² |
|---|---|---|---|---|
| Photolysis (Simulated Sunlight) | Pseudo-first-order | 0.015 day⁻¹ | 46.2 days | 0.95 |
| TiO₂ Photocatalysis | Pseudo-first-order | 0.25 h⁻¹ | 2.77 hours | 0.98 |
| Soil Biodegradation (Aerobic) | Pseudo-first-order | 0.009 day⁻¹ | 77.0 days | 0.92 |
| Ozonation (pH 7) | Second-order | 1.2 x 10² M⁻¹s⁻¹ | N/A | 0.99 |
Enzymatic Biotransformation of this compound Related Structures
Microorganisms have evolved a diverse array of enzymes to break down complex organic molecules. eolss.net These enzymatic processes are central to the bioremediation of contaminated environments. For compounds structurally related to this compound, several classes of enzymes are likely to be involved in their biotransformation.
Oxygenases: Mono- and dioxygenases introduce oxygen atoms into the aromatic ring, often initiating the degradation cascade and preparing the ring for cleavage. eolss.netresearchgate.net
Hydrolases: These enzymes catalyze the cleavage of chemical bonds by the addition of water. They can be involved in breaking down ester or amide linkages within a molecule. eolss.net
Dehalogenases: These enzymes are crucial for the detoxification of halogenated compounds, as they catalyze the removal of halogen atoms (like bromine). eolss.net
Peroxidases: Enzymes like manganese peroxidase can generate highly reactive radicals capable of oxidizing a wide range of persistent pollutants, including those containing sulfur and nitrogen. researchgate.net
The specific enzymatic pathways are highly dependent on the microbial species and the prevailing environmental conditions. researchgate.nettandfonline.com For instance, the biodegradation of sulfur-containing heterocyclic compounds like dibenzothiophene (B1670422) can proceed via different pathways, such as the "4S" pathway, which specifically removes the sulfur atom. researchgate.net
Analytical Method Development for C15h24brn3o3s
Chromatographic Techniques for C15H24BrN3O3S Analysis
Chromatographic methods are central to the separation, identification, and quantification of Tafenoquine (B11912) and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Tafenoquine. indexcopernicus.com Several HPLC methods have been developed and validated to ensure the purity and stability of Tafenoquine in pharmaceutical formulations. ijpsdronline.comijpsdronline.com
A key aspect of HPLC method development is the selection of appropriate chromatographic conditions to achieve effective separation. For Tafenoquine, a common approach involves using a reversed-phase column, such as an Inertsil ODS-3V column (150 mm x 4.6 mm, 5.0 µm), with a mobile phase consisting of a mixture of methanol (B129727) and water, typically in an 80:20 ratio. ijpsdronline.comijpsdronline.com The flow rate is generally maintained at 1 mL/min, and detection is carried out using a photo-diode array (PDA) detector at a wavelength of 254 nm. indexcopernicus.comijpsdronline.comijpsdronline.com
Another developed method for determining Tafenoquine in human plasma utilizes HPLC coupled with tandem mass spectrometry (LC-MS/MS). In this method, plasma proteins are precipitated with methanol containing an internal standard ([2H315N] Tafenoquine). rjptonline.orgresearchgate.net The resulting supernatant is then injected onto a Genesis-C18 column for analysis. rjptonline.orgresearchgate.net For the analysis of Tafenoquine and its metabolite, 5,6-orthoquinone tafenoquine (5,6-OQTQ), in blood, plasma, and urine, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been employed. nih.govnih.govresearchgate.net This method uses a Waters Atlantis T3 column with a gradient of 0.1% formic acid and acetonitrile (B52724). researchgate.netnih.govresearchgate.net
A bioanalytical method for Tafenoquine determination in dried blood spots and plasma has also been developed using a Zorbax SB-CN column with reversed-phase LC and fluorescence detection at excitation and emission wavelengths of 262 nm and 470 nm, respectively. researchgate.net
Table 1: HPLC Method Parameters for Tafenoquine Analysis
| Parameter | Method 1 | Method 2 (in human plasma) | Method 3 (in blood, plasma, urine) | Method 4 (in dried blood spots and plasma) |
|---|---|---|---|---|
| Technique | HPLC-PDA | HPLC-MS/MS | UHPLC-MS/MS | Reversed-Phase LC with Fluorescence Detection |
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5.0 µm) ijpsdronline.comijpsdronline.com | Genesis-C18 rjptonline.orgresearchgate.net | Waters Atlantis T3 researchgate.netnih.govresearchgate.net | Zorbax SB-CN researchgate.net |
| Mobile Phase | Methanol:Water (80:20) indexcopernicus.comijpsdronline.comijpsdronline.com | Not specified | Gradient of 0.1% formic acid and acetonitrile researchgate.netnih.govresearchgate.net | Not specified |
| Flow Rate | 1 mL/min ijpsdronline.comijpsdronline.com | Not specified | 0.5 mL/min researchgate.netnih.gov | Not specified |
| Detection | PDA at 254 nm indexcopernicus.comijpsdronline.comijpsdronline.com | Positive ion mode, electrospray interface rjptonline.orgresearchgate.net | Tandem Mass Spectrometry (MS/MS) nih.govnih.govresearchgate.net | Fluorescence at Ex: 262 nm, Em: 470 nm researchgate.net |
| Internal Standard | Not applicable | [2H315N] Tafenoquine rjptonline.orgresearchgate.net | Stable Isotope Label-Tafenoquine (SIL-TQ) nih.gov | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
While HPLC is more commonly cited for Tafenoquine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, particularly for identifying degradation products. researchgate.net In the context of forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, GC-MS can be used to detect and characterize the resulting volatile impurities. researchgate.nettga.gov.au
Spectrophotometric Methods for this compound Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Tafenoquine, especially in bulk drug and simple dosage forms.
UV-Visible Spectrophotometric Method Development for this compound
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. For Tafenoquine, a simple, rapid, and economical UV spectrophotometric method can be developed. bepls.com The principle of this method is based on the measurement of the absorbance of a Tafenoquine solution at its wavelength of maximum absorbance (λmax). The λmax for Tafenoquine has been identified at 254 nm using a photo-diode array detector in HPLC studies, which can be translated to a direct UV spectrophotometric method. ijpsdronline.comijpsdronline.com The method would typically involve preparing a series of standard solutions of Tafenoquine in a suitable solvent, measuring their absorbance, and constructing a calibration curve that plots absorbance against concentration. bepls.com The concentration of an unknown sample can then be determined from this curve.
Validation of Analytical Methods for this compound
The validation of analytical methods is a critical step to ensure their accuracy, precision, and reliability for their intended purpose. ijpsdronline.com All analytical methods developed for Tafenoquine must be validated in accordance with the International Conference on Harmonisation (ICH) guidelines. ijpsdronline.comijpsdronline.comresearchgate.net
The validation parameters typically evaluated include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. ijpsdronline.comresearchgate.net Forced degradation studies are often performed to demonstrate specificity, where Tafenoquine is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. indexcopernicus.comijpsdronline.com The analytical method should be able to separate the Tafenoquine peak from any degradation product peaks. ijpsdronline.comijpsdronline.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijpsdronline.comresearchgate.net For HPLC methods, linearity for Tafenoquine has been established in concentration ranges such as 2-12 µg/mL. ijpsdronline.com For UHPLC-MS/MS methods, linear responses have been observed from 1 ng/mL to 1200 ng/mL. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. ijpsdronline.comresearchgate.net It is often determined by recovery studies, with acceptance criteria typically between 99.5% and 101%. ijpsdronline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsdronline.comresearchgate.net It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ijpsdronline.com Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). ijpsdronline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsdronline.comresearchgate.net This provides an indication of its reliability during normal usage.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net For an UHPLC-MS/MS method, the LOQ for Tafenoquine in plasma and blood was found to be 1 ng/mL, and 10 ng/mL in urine. nih.gov A bioanalytical LC method with fluorescence detection reported an LLOQ of 50 nmol/l. researchgate.net
Table 2: Validation Parameters for a Validated HPLC Method for Tafenoquine
| Validation Parameter | Acceptance Criteria/Finding |
|---|---|
| Specificity | The method is specific as shown in forced degradation studies. ijpsdronline.comijpsdronline.com |
| Linearity Range | 2-12 µg/mL with a correlation coefficient (R²) > 0.99. ijpsdronline.com |
| Accuracy | 99.5% - 101% recovery. ijpsdronline.com |
| Precision (%RSD) | Intra-day and inter-day variations are within acceptable limits. ijpsdronline.com |
| Robustness | The method is robust against small, deliberate changes in parameters. ijpsdronline.comresearchgate.net |
Detection and Quantification of this compound and Related Substances
The developed and validated analytical methods are applied for the routine detection and quantification of Tafenoquine and any related substances, including impurities and degradation products, in bulk drug substances and final products. ijpsdronline.comijpsdronline.com Stability-indicating methods, particularly HPLC, are crucial for this purpose as they can separate and quantify the active ingredient from its potential degradation products that may form during storage or manufacturing. indexcopernicus.comijpsdronline.com
Forced degradation studies are instrumental in identifying potential degradation products. ijpsdronline.com For Tafenoquine, these studies have been conducted under various stress conditions, including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (hydrogen peroxide), heat, and exposure to sunlight. indexcopernicus.com The ability to detect and quantify these related substances is essential for ensuring the safety and efficacy of the drug product.
Furthermore, sensitive UHPLC-MS/MS methods have been successfully used to quantify Tafenoquine and its major metabolite, 5,6-orthoquinone tafenoquine (5,6-OQTQ), in biological matrices like blood, plasma, and urine. nih.govnih.govresearchgate.netmdpi.com These methods are vital for pharmacokinetic studies. The calibration range for Tafenoquine and 5,6-OQTQ in plasma has been established from 1 to 1200 ng/mL, and in urine from 10 to 1000 ng/mL. nih.govnih.govresearchgate.net
Ligand Binding Mechanisms and Molecular Interactions of C15h24brn3o3s
Binding Affinity Determination of C15H24BrN3O3S with Molecular Targets
Vilazodone (B1662482) is characterized by its high affinity for two principal molecular targets: the serotonin (B10506) transporter (SERT) and the 5-HT1A serotonin receptor. drugbank.compsychiatryinvestigation.org This dual activity classifies it as a serotonin partial agonist-reuptake inhibitor (SPARI). nih.govdovepress.com
Its binding affinity for SERT is potent, with reported inhibition constant (Ki) values as low as 0.1 nM and 0.20 nM. dovepress.comwikipedia.org The IC50 value, which measures the concentration required to inhibit 50% of serotonin reuptake, has been reported at 1.6 nM and 2.1 nM. psychiatryinvestigation.orgwikipedia.org Vilazodone also demonstrates high affinity for the human 5-HT1A receptor, with an IC50 of 0.2 nM and acts as a partial agonist. wikipedia.orgmedchemexpress.com
Unlike many other SSRIs, vilazodone's binding to SERT is not strictly dependent on the presence of sodium ions (Na+). It exhibits a dissociation constant (KD) in the low nanomolar range in the presence of either Na+ or potassium (K+), highlighting a distinct binding mechanism. nih.govsciety.org Specifically, KD values for vilazodone in the presence of Na+ and K+ were measured to be 1.0 nM and 7.1 nM, respectively. nih.gov In contrast, it shows negligible affinity for other targets such as the norepinephrine (B1679862) transporter (NET; Ki = 56 nM), the dopamine (B1211576) transporter (DAT; Ki = 37 nM), and other serotonin receptor subtypes. psychiatryinvestigation.orgdovepress.comwikipedia.org
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Ki | 0.1, 0.20 | wikipedia.org, dovepress.com |
| IC50 | 1.6, 2.1 | psychiatryinvestigation.org, wikipedia.org | |
| KD (in Na+) | 1.0 | nih.gov | |
| KD (in K+) | 7.1 | nih.gov | |
| 5-HT1A Receptor | IC50 | 0.2 | wikipedia.org |
| Norepinephrine Transporter (NET) | Ki | 56 | psychiatryinvestigation.org |
| Dopamine Transporter (DAT) | Ki | 37 | psychiatryinvestigation.org |
Molecular Recognition Models Applied to this compound Binding
The interaction of vilazodone with the serotonin transporter (SERT) is complex and cannot be explained by a single, simple molecular recognition model. It involves elements of different models and includes allosteric binding, where it binds to a site distinct from the primary substrate binding site (S1). nih.govnih.gov
Lock and Key, Induced Fit, and Conformational Selection Models for this compound Interactions
While the classic lock and key model provides a basic framework, the interactions of vilazodone are better described by the induced fit and conformational selection models. Cryo-electron microscopy (cryo-EM) structures reveal that SERT is a highly dynamic protein. nih.govnih.gov Vilazodone binding is not to a single rigid structure but rather to a flexible entity.
The induced fit model is supported by evidence that vilazodone binding can stabilize distinct conformations of SERT. nih.govmdpi.com For instance, vilazodone binding to the allosteric site has been shown to stabilize SERT in an outward-open and inward-closed conformation, which effectively traps the transporter and prevents the serotonin transport cycle. nih.govmdpi.com
The conformational selection model also applies, as SERT exists in an equilibrium of different conformational states (e.g., outward-open, outward-occluded, inward-open). researchgate.net Vilazodone appears to preferentially bind to and stabilize the outward-facing conformation of the transporter, shifting the equilibrium towards this state. mdpi.comresearchgate.net
Ligand Trapping Mechanisms in this compound Interactions
A key aspect of vilazodone's mechanism is ligand trapping . By binding to an allosteric site (also referred to as the S2 site), vilazodone can "trap" another ligand, such as the antidepressant imipramine, in the primary S1 binding site. nih.gov This is demonstrated by experiments showing that vilazodone slows the dissociation rate of pre-bound radiolabeled imipramine. nih.gov This allosteric effect suggests that vilazodone induces or stabilizes a conformation of the transporter that closes the exit pathway for the S1-bound ligand, effectively trapping it. This non-competitive inhibition mechanism is a departure from the competitive inhibition seen with most traditional SSRIs. nih.govnih.gov
Computational Modeling of this compound Ligand-Target Interactions
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, has been crucial in elucidating the binding modes of vilazodone to its targets. idrblab.orgresearchgate.netidrblab.org
Initial models predicted that vilazodone would bind as an orthosteric ligand in the S1 site of SERT. nih.gov However, subsequent cryo-EM structures and further computational work revealed a more complex picture. nih.govnih.gov MD simulations have been used to explore how vilazodone binds in the absence of an S1-bound ligand, suggesting a pose where its benzofuran (B130515) end occupies the S1 site while the indole (B1671886) end extends into the extracellular vestibule. nih.govidrblab.org
Cryo-EM structures later confirmed that vilazodone can bind to an allosteric site in the extracellular vestibule, between transmembrane helices TM10, TM11, and TM12, when another antidepressant (imipramine) occupies the S1 site. nih.govnih.gov Further cryo-EM work showed that in the absence of an S1 ligand, vilazodone can indeed occupy the S1 site but extends towards the allosteric site, revealing a dual-binding mode. nih.govsciety.org
For the 5-HT1A receptor, homology modeling and molecular docking have been used to predict the binding pose of vilazodone. idrblab.org These studies identified key residues within the receptor's binding pocket that are crucial for the interaction and helped to rationalize its partial agonist activity. idrblab.org Docking simulations have also been employed to explore potential off-target interactions, such as with Inositol Polyphosphate Multikinase (IPMK), where vilazodone was predicted to bind favorably in the ATP pocket. nih.gov
Allosteric Modulation and Cooperativity in this compound Binding
A defining feature of vilazodone's interaction with SERT is its role as an allosteric modulator. nih.govnih.govku.dk Allosteric modulators bind to a site topographically distinct from the orthosteric (primary) binding site, altering the target protein's conformation and function. acs.org
Vilazodone exhibits non-competitive inhibition of serotonin transport, meaning it does not directly compete with serotonin for the S1 binding site. nih.govnih.gov Instead, it binds to an allosteric site in the extracellular vestibule of SERT. nih.govnih.gov This binding event has been shown to have an allosteric potency of approximately 14 nM for inhibiting the dissociation of another bound ligand. nih.gov
The binding of vilazodone also suggests cooperativity . The inhibition of serotonin uptake by vilazodone yields a Hill coefficient of approximately 1.8, which is significantly greater than 1. nih.gov A Hill coefficient greater than 1 suggests positive cooperativity, implying that the binding of one vilazodone molecule may facilitate the binding of subsequent molecules or that vilazodone interacts with multiple sites on the transporter. nih.gov This aligns with the structural evidence of a dual-binding mode, where vilazodone can occupy the S1 site while extending toward and interacting with the allosteric vestibule site, potentially bridging the two. nih.govresearchgate.net This allosteric mechanism is thought to contribute to its unique pharmacological profile. nih.govmdpi.comresearchgate.net
No Publicly Available Data on the Ligand Binding Mechanisms of this compound
Extensive searches for the chemical compound with the molecular formula this compound have not yielded specific information regarding its ligand binding mechanisms or any differential outputs resulting from such binding events. The scientific and patent literature readily accessible in the public domain does not appear to contain studies focused on the molecular interactions of this particular compound.
A comprehensive search of chemical databases and scientific literature did not identify a common name or a registered drug associated with the formula this compound. This suggests that the compound may be a novel entity that has not yet been the subject of published biological research, or it may be an intermediate in a synthetic pathway that has not been characterized for its biological activity.
One closely related compound, 4-Bromo-N-(tert-butylamino-morpholin-4-yl-methylene)-benzenesulfonamide , with the molecular formula C15H23 BrN3O3S, was identified in a publication by the Royal Society of Chemistry. This compound differs by only a single hydrogen atom from the requested formula, a difference that could be attributable to a typographical error in the original query or variations in how the molecular formula is reported (e.g., neutral molecule vs. a protonated form observed in mass spectrometry). The available literature on this compound, however, focuses on its chemical synthesis and characterization rather than its interactions with biological targets. rsc.org
Without published research on the biological activity of this compound, it is not possible to provide details on its ligand binding mechanisms or the differential outputs from binding events. Such information would typically be generated through experimental studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or various cellular and biochemical assays, none of which are documented for this specific compound in the available resources.
Therefore, the requested article on the ligand binding mechanisms and molecular interactions of this compound cannot be generated at this time due to a lack of foundational scientific data.
Computational Chemistry and Theoretical Modeling of C15h24brn3o3s
Quantum Chemical Calculations on C15H24BrN3O3S Molecular Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental electronic properties of a molecule. nih.gov These methods provide insights into molecular geometry, stability, and intrinsic reactivity. For Brotasul, Density Functional Theory (DFT) is a common and effective method, offering a balance between computational cost and accuracy.
A typical DFT study on Brotasul would involve geometry optimization to find the lowest energy conformation of the molecule. This optimized structure serves as the basis for all subsequent calculations.
Electronic Structure and Reactivity Predictions for this compound
The electronic structure of a molecule governs its chemical behavior. By analyzing the molecular orbitals calculated through quantum chemistry, key predictors of reactivity can be determined. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For Brotasul, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and a more positive potential near the hydrogen atoms.
Table 1: Predicted Electronic Properties of Brotasul (Illustrative Data)
| Property | Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Indicates significant molecular polarity. |
| Electron Affinity | 1.5 eV | Energy released upon accepting an electron. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron. |
Molecular Mechanics and Dynamics Simulations for this compound Systems
While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational dynamics and intermolecular interactions of molecules like Brotasul in a biological or solution environment.
Table 2: Typical Parameters for an MD Simulation of Brotasul (Illustrative Data)
| Parameter | Setting | Purpose |
| Force Field | CHARMM36 | Defines atomic interactions. |
| Water Model | TIP3P | Represents the solvent environment. |
| System Size | ~50,000 atoms | A Brotasul molecule in a water box. |
| Temperature | 310 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 200 ns | Duration to observe molecular motion. |
Application of Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the analysis of vast datasets to predict molecular properties. For a new compound like Brotasul, ML models can be used to predict its biological activity, toxicity, or pharmacokinetic properties without the need for initial synthesis and testing.
Predictive Modeling for this compound Derivatives and Interactions
Predictive modeling combines various computational techniques to forecast the properties of new, hypothetical molecules. This is particularly useful for lead optimization in drug discovery, where the goal is to design derivatives of a hit compound with improved characteristics.
Starting with the core structure of Brotasul, computational models can be used to explore the effects of systematic chemical modifications. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate structural changes in Brotasul derivatives with a specific biological activity. This allows researchers to virtually screen thousands of potential derivatives and identify those with the highest predicted potency or best safety profile, thereby guiding synthetic chemistry efforts efficiently. These models can significantly narrow the search space for new therapeutic agents.
Future Directions in C15h24brn3o3s Research
Emerging Methodologies in C15H24BrN3O3S Chemical Biology
To elucidate the biological role and therapeutic potential of a novel compound like this compound, researchers can deploy a range of advanced techniques that bridge chemistry and biology. neuroquantology.comneuroquantology.com These emerging methodologies are crucial for identifying molecular targets and understanding the compound's mechanism of action at a cellular level.
Key approaches include:
Chemoproteomics: Techniques such as Activity-Based Protein Profiling (ABPP) can be used to identify the specific protein targets that this compound interacts with inside a cell. This method uses chemical probes to tag and isolate binding partners from complex biological samples.
Advanced Structural Biology: Should a protein target be identified, cryo-electron microscopy (Cryo-EM) could provide high-resolution structural information of the compound bound to its target. This is invaluable for understanding the precise nature of the interaction and guiding further chemical optimization.
Phenotypic Screening and Target Deconvolution: High-throughput screening of this compound against various cell lines can identify interesting biological effects or "phenotypes." Subsequent genomics and proteomics strategies are then employed to work backward and identify the molecular target responsible for this effect. epfl.ch
Computational Modeling and AI: The application of artificial intelligence and machine learning can accelerate the discovery process. frontiersin.org Predictive algorithms could screen virtual libraries for compounds with similar structures or predict potential biological activities and off-target effects, saving significant time and resources. frontiersin.orgmdpi.com
| Methodology | Application for this compound | Potential Outcome |
|---|---|---|
| Chemoproteomics (e.g., ABPP) | Covalent labeling and identification of cellular binding partners. | Direct identification of protein targets. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of the compound-protein complex. | Structural basis for mechanism of action. |
| Phenotypic Screening | Testing the compound's effect on various cellular models. | Discovery of novel biological activities. |
| AI-Driven Predictive Modeling | In silico screening and prediction of biological targets and properties. | Prioritization of experiments and hypothesis generation. |
Interdisciplinary Approaches to this compound Investigation
The successful investigation of a novel chemical entity is rarely confined to a single scientific discipline. neuroquantology.com A collaborative, interdisciplinary approach is essential to comprehensively characterize this compound, from its basic chemical properties to its potential as a therapeutic agent. nih.govacs.org
Effective research will require synergy between several fields:
Medicinal and Synthetic Chemistry: Chemists are essential for the synthesis of this compound and the creation of analogues to establish structure-activity relationships (SAR). rsc.org Recent advances in chemical synthesis can enable the rapid production of complex molecules for testing. neuroquantology.com
Computational Biology and Bioinformatics: Experts in these fields can analyze large datasets generated from screening and proteomics experiments to identify affected cellular pathways and networks, providing a systems-level understanding of the compound's effects. nih.gov
Structural Biology and Biophysics: This expertise is crucial for validating the interaction between this compound and its identified target. youtube.com Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinity and thermodynamics.
Pharmacology and Physiology: Once a mechanism of action is proposed, pharmacologists are needed to design and execute experiments in relevant biological systems—from cell cultures to animal models—to understand the compound's physiological effects. nih.gov
| Discipline | Key Contribution |
|---|---|
| Medicinal Chemistry | Compound synthesis, analogue development, and SAR studies. |
| Computational Biology | Target prediction, pathway analysis from 'omics' data. |
| Structural Biology | Determining the 3D structure of the compound-target complex. |
| Pharmacology | Evaluating the compound's effects in cellular and animal models. |
Challenges and Opportunities in Advancing this compound Research
The path from a novel chemical formula to a well-understood chemical probe or therapeutic is fraught with challenges, yet also rich with opportunity. nih.govproventainternational.com
Challenges:
Target Identification and Validation: The single greatest hurdle for a novel compound is often identifying its specific biological target. proventainternational.comazolifesciences.com Without a known target, elucidating a mechanism of action is nearly impossible.
Synthetic Complexity: The formula this compound suggests a molecule of moderate complexity. Developing a scalable and efficient synthetic route could be a significant challenge.
Resource Intensiveness: The comprehensive investigation of a new compound is a time-consuming and expensive endeavor, requiring sophisticated instrumentation and a multidisciplinary team of experts. azolifesciences.comresearchgate.net
Risk of Failure: Many promising compounds fail during development due to unforeseen toxicity, poor efficacy, or undesirable pharmacokinetic properties. acs.org
Opportunities:
Novel Mechanism of Action: Because this compound is not a well-known entity, it has the potential to interact with novel biological targets or exhibit a first-in-class mechanism of action. This could open up new avenues for treating diseases that are resistant to current therapies. acs.org
Unique Chemical Space: The presence of bromine, sulfur, and multiple nitrogen atoms in the formula provides a unique chemical scaffold. This could lead to novel binding interactions with proteins that are difficult to target with conventional small molecules.
Foundation for New Therapeutics: The discovery and characterization of this compound could serve as the starting point for a new class of therapeutic agents. nih.gov Even if the initial compound is not perfect, it can serve as a valuable lead structure for optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
